5-Methoxy-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]pyrimidine
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Overview
Description
5-Methoxy-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]pyrimidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with a methoxy group and a piperidine ring, which is further functionalized with an oxadiazole moiety. The unique structure of this compound makes it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the piperidine and oxadiazole intermediates separately, followed by their coupling to the pyrimidine core.
Synthesis of Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Synthesis of Oxadiazole Intermediate: The oxadiazole moiety can be prepared by reacting hydrazides with carboxylic acids under dehydrating conditions.
Coupling Reaction: The final step involves coupling the piperidine and oxadiazole intermediates to the pyrimidine core using appropriate coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
5-Methoxy-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A proton pump inhibitor with a similar methoxy-pyrimidine structure.
Imidazole Derivatives: Compounds with a similar heterocyclic structure and broad range of biological activities.
Uniqueness
5-Methoxy-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]pyrimidine is unique due to its combination of a pyrimidine core with a piperidine and oxadiazole moiety. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical transformations, making it a versatile compound for scientific research.
Properties
Molecular Formula |
C16H23N5O3 |
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Molecular Weight |
333.39 g/mol |
IUPAC Name |
5-[[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H23N5O3/c1-11(2)15-19-14(24-20-15)10-21-6-4-12(5-7-21)23-16-17-8-13(22-3)9-18-16/h8-9,11-12H,4-7,10H2,1-3H3 |
InChI Key |
LYGNUADEZFYFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(CC2)OC3=NC=C(C=N3)OC |
Origin of Product |
United States |
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